molecular formula C10H17NO3 B8255383 tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate

tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate

Cat. No.: B8255383
M. Wt: 203.27 g/mol
InChI Key: ROUYFJUVMYHXFJ-KXGHAPEVSA-N
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Description

tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate is a deuterium-labeled derivative of 1-Boc-4-piperidone. This compound is characterized by the presence of four deuterium atoms at positions 2, 2, 6, and 6 on the piperidone ring. The molecular formula is C10H17NO3, and it has a molecular weight of 199.25 . It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the protection of 4-piperidone with a tert-butoxycarbonyl (Boc) group. The reaction typically requires the use of reagents such as di-tert-butyl dicarbonate and a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. These methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include N-oxides, alcohols, and substituted piperidones .

Mechanism of Action

The mechanism of action of tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The deuterium atoms enhance the stability of the compound and can influence reaction kinetics by altering bond dissociation energies .

Comparison with Similar Compounds

tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of deuterium labeling and Boc protection, which provides enhanced stability and selectivity in chemical reactions .

Properties

IUPAC Name

tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3/i6D2,7D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYFJUVMYHXFJ-KXGHAPEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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